molecular formula C7H9BrN2 B2891951 3-bromo-N,5-dimethylpyridin-2-amine CAS No. 872492-59-6

3-bromo-N,5-dimethylpyridin-2-amine

Cat. No. B2891951
CAS RN: 872492-59-6
M. Wt: 201.067
InChI Key: GUUFXFGRHGKCSM-UHFFFAOYSA-N
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Description

“3-bromo-N,5-dimethylpyridin-2-amine” is a chemical compound with the molecular formula C7H9BrN2 . It has a molecular weight of 201.07 . The compound is available in solid form .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The process begins with the addition of DMF to a flask, followed by the addition of sodium hydride. N-methylformamide and 2,5-dibromo-3-methylpyridine are then added, and the mixture is heated to 100°C for 3 hours. The temperature is then reduced, and water is added to extract impurities. The pH is adjusted, and the mixture is extracted with isopropyl acetate. The isopropyl acetate is then distilled under reduced pressure to obtain the final product .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9BrN2/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3,(H2,9,10) .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Catalytic Reactions and Synthesis

3-bromo-N,5-dimethylpyridin-2-amine serves as a valuable intermediate in various catalytic reactions and synthetic processes. For instance, it plays a crucial role in selective amination reactions catalyzed by palladium complexes, leading to the production of amino-substituted pyridines with high yield and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Additionally, it is involved in the synthesis of unfused heterobicycles, contributing to the development of compounds with potential biological applications (A. Kowalewski, L. Strekowski, M. Szajda, K. Walenciak, & D. J. Brown, 1981).

Organic Synthesis and Chemical Transformations

In organic synthesis, this compound is instrumental in facilitating various chemical transformations. Research has demonstrated its utility in the reduction of pyrrolinium bromides to pyrrolidines, followed by an unprecedented ring expansion-oxidation protocol, showcasing its versatility in synthetic chemistry (M. D’hooghe, Jan Baele, Jan Contreras, M. Boelens, & N. Kimpe, 2008). Another example is its use in the synthesis of cis-disubstituted pyrrolidin-2-ones, highlighting its role in the generation of novel organic frameworks (A. Arfaoui, Fatma Saâdi, Y. Smida, Y. Arfaoui, A. Nefzi, & H. Amri, 2015).

Advanced Organic Chemistry and Material Science

The compound also finds applications in advanced organic chemistry and material science. For example, it has been utilized in the development of bromolactamization protocols for olefinic amides using a novel three-component catalyst system, which opens new avenues in the synthesis of lactams with diverse structures (Y. Cheng, Wesley Zongrong Yu, & Y. Yeung, 2016). Moreover, its involvement in the analysis of non-polar heterocyclic aromatic amines in food samples by using innovative extraction techniques underscores its importance in food chemistry and safety evaluations (Leidy B Agudelo Mesa, J. M. Padró, & M. Reta, 2013).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-N,5-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-3-6(8)7(9-2)10-4-5/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUFXFGRHGKCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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